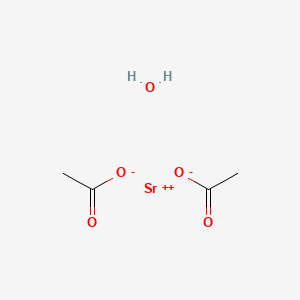
Strontium(2+) diacetate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Strontium(2+) diacetate hydrate, also known as Acetic acid, strontium salt, hydrate (2:1), is a compound with the molecular formula C4H8O5Sr . It has a molecular weight of 223.72 g/mol . The compound is made up of strontium, diacetate, and hydrate .
Molecular Structure Analysis
The molecular structure of this compound consists of strontium, diacetate, and hydrate . The InChI string representation of the compound is InChI=1S/2C2H4O2.H2O.Sr/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H2;/q;;;+2/p-2 . The Canonical SMILES representation is CC(=O)[O-].CC(=O)[O-].O.[Sr+2] .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 223.72 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 223.94278560 g/mol . The topological polar surface area is 81.3 Ų . It has a heavy atom count of 10 .
Mechanism of Action
While the mechanism of action for Strontium(2+) diacetate hydrate is not explicitly mentioned in the literature, strontium ranelate, another strontium compound, is known to increase in vitro osteoblast differentiation from progenitors, as well as osteoblast activity and survival . It also regulates osteoblast-induced osteoclastogenesis both in vitro and in vivo .
Future Directions
Research on strontium compounds is ongoing, with studies exploring the formation of strontium carbonate nanorods on strontium compounds , and the stabilization/solidification of strontium using magnesium silicate hydrate cement . These studies pave the way for future research and applications of strontium compounds.
properties
IUPAC Name |
strontium;diacetate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.H2O.Sr/c2*1-2(3)4;;/h2*1H3,(H,3,4);1H2;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHYESNNWCCJNC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.[Sr+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5Sr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dichloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8020588.png)
![(S)-1,4-Diazabicyclo[4.3.0]nonane HBr](/img/structure/B8020598.png)

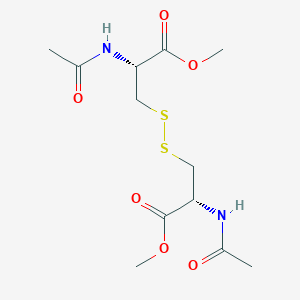

![Ethyl 5H-pyrrolo[3,2-D]pyrimidine-7-carboxylate](/img/structure/B8020629.png)
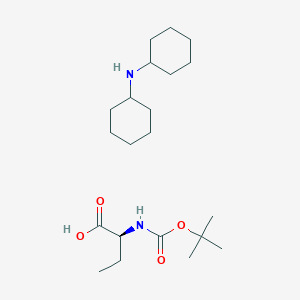
![(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;cyclohexylazanium](/img/structure/B8020639.png)
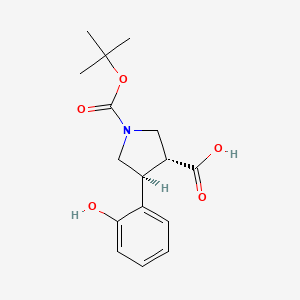
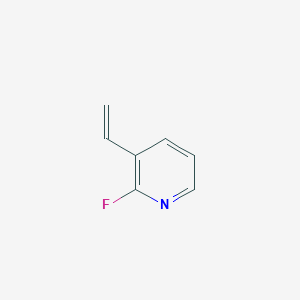
![7-(Phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B8020655.png)

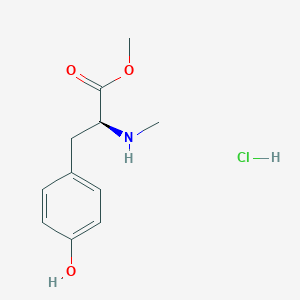
![Ethyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B8020675.png)